molecular formula C11H12BrNO3 B5578829 methyl 4-(3-bromoanilino)-4-oxobutanoate

methyl 4-(3-bromoanilino)-4-oxobutanoate

Cat. No.: B5578829
M. Wt: 286.12 g/mol
InChI Key: VSUANZCKMBHIMU-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromoanilino)-4-oxobutanoate is an organic compound that features a brominated aniline moiety attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-bromoanilino)-4-oxobutanoate typically involves the reaction of 3-bromoaniline with methyl 4-oxobutanoate under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromoanilino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(3-bromoanilino)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-(3-bromoanilino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-bromoanilino)-4-oxobutanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

methyl 4-(3-bromoanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-16-11(15)6-5-10(14)13-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUANZCKMBHIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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